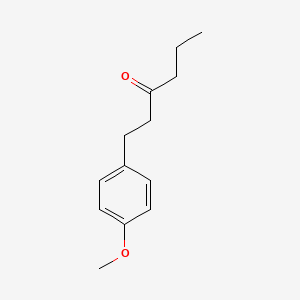

3-Hexanone,1-(4-methoxyphenyl)-

Description

BenchChem offers high-quality 3-Hexanone,1-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexanone,1-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)hexan-3-one |

InChI |

InChI=1S/C13H18O2/c1-3-4-12(14)8-5-11-6-9-13(15-2)10-7-11/h6-7,9-10H,3-5,8H2,1-2H3 |

InChI Key |

NGTQBFARPNIGJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Hexanone, 1 4 Methoxyphenyl

Retrosynthetic Analysis and Target Molecule Design

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of disconnections of chemical bonds. For 3-Hexanone (B147009), 1-(4-methoxyphenyl)-, the analysis begins by identifying the key functional groups: a ketone and a monosubstituted benzene (B151609) ring.

The most logical disconnection is at the C-C bond alpha or beta to the carbonyl group. A primary disconnection strategy would involve a Friedel-Crafts acylation or a related coupling reaction, which directly forms the aryl-ketone bond. This approach identifies a key precursor, 4-methoxyphenylacetyl chloride or a related activated acyl donor, and a suitable three-carbon nucleophile.

Another viable retrosynthetic pathway involves disconnecting the bond between the first and second carbon of the hexanone chain. This suggests a Grignard-type reaction where a 4-methoxyphenylmethyl magnesium halide is reacted with an appropriate nitrile or ester to form the ketone. leah4sci.comyoutube.com

A third approach could involve the construction of the hexanone chain on a pre-existing anisole (B1667542) ring structure, possibly through an acylation followed by chain elongation. The choice of the most effective strategy depends on factors such as the availability and cost of starting materials, reaction efficiency, and selectivity.

| Retrosynthetic Disconnection | Precursors | Forward Synthesis Reaction |

| Aryl-C(O) bond | Anisole and Hexanoyl chloride | Friedel-Crafts Acylation |

| C1-C2 bond of hexanone chain | 4-methoxybenzyl bromide and Butyronitrile | Grignard Reaction followed by hydrolysis |

| C2-C3 bond of hexanone chain | 1-bromo-2-(4-methoxyphenyl)ethane and Propionaldehyde | Corey-Seebach Reaction |

Classical and Modern Synthetic Routes Development

The synthesis of aryl ketones like 3-Hexanone, 1-(4-methoxyphenyl)- can be achieved through a variety of classical and modern synthetic methods. These routes leverage different catalytic systems and reaction conditions to achieve the desired product with high yield and selectivity.

Organometallic catalysis plays a pivotal role in modern organic synthesis, particularly in the formation of carbon-carbon bonds. For the synthesis of 3-Hexanone, 1-(4-methoxyphenyl)-, several palladium-catalyzed cross-coupling reactions are highly effective. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgnih.gov For the target molecule, this could involve reacting 4-methoxyphenylboronic acid with 1-chloro-3-hexanone (B8757403) in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgnsf.govacs.orgacs.org

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgmdpi.com A plausible route would be the reaction of 4-iodoanisole (B42571) with 1-hexen-3-one, catalyzed by a palladium complex. rsc.orgresearchgate.netorganic-chemistry.org The regioselectivity of the Heck reaction can be controlled to favor the formation of the desired linear product. rsc.orgresearchgate.netorganic-chemistry.org

Friedel-Crafts Acylation: This classical method involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.govresearchgate.netscirp.orgbeilstein-journals.org To synthesize 3-Hexanone, 1-(4-methoxyphenyl)-, anisole could be acylated with hexanoyl chloride. While effective, this method can sometimes suffer from issues with regioselectivity and catalyst deactivation.

| Catalytic Method | Reactants | Catalyst/Reagents | Key Advantages |

| Suzuki-Miyaura Coupling | 4-methoxyphenylboronic acid, 1-chloro-3-hexanone | Pd catalyst, Base | Mild conditions, high functional group tolerance. libretexts.orgnih.gov |

| Heck Coupling | 4-iodoanisole, 1-hexen-3-one | Pd catalyst, Base | Good for C-C bond formation at unsaturated carbons. rsc.orgwikipedia.orgmdpi.comresearchgate.netorganic-chemistry.org |

| Friedel-Crafts Acylation | Anisole, Hexanoyl chloride | AlCl₃ | Well-established, uses readily available starting materials. sigmaaldrich.comnih.govresearchgate.netscirp.orgbeilstein-journals.org |

| Grignard Reaction | 4-methoxybenzylmagnesium bromide, Butyronitrile | Ether (solvent) | Forms new C-C bonds effectively. leah4sci.comyoutube.comumkc.edumasterorganicchemistry.comlibretexts.org |

For chiral molecules, controlling the stereochemistry is crucial. Although 3-Hexanone, 1-(4-methoxyphenyl)- is achiral, related chiral ketones are important building blocks. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts, auxiliaries, or reagents. For instance, asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral rhodium or ruthenium catalyst could yield an enantiomerically enriched product.

Diastereoselective synthesis focuses on forming one diastereomer over another. In the context of synthesizing analogs of the target molecule that may contain multiple stereocenters, controlling the relative stereochemistry is key. For example, an aldol (B89426) reaction between a chiral enolate derived from a ketone and an aldehyde can proceed with high diastereoselectivity. Recent advances have shown that even carbene precursors can be used with high enantioselectivity and diastereoselectivity. acs.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryviews.orgyedarnd.cominnoget.comnih.govacs.org In the synthesis of 3-Hexanone, 1-(4-methoxyphenyl)-, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura and Heck couplings generally have high atom economy. rsc.orglibretexts.orgnih.govnsf.govacs.orgacs.orgwikipedia.orgmdpi.comresearchgate.netorganic-chemistry.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. chemistryviews.org Recent research has focused on performing organometallic reactions in water or using photocatalytic processes with visible light. chemistryviews.orgacs.org

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. The development of highly active and recyclable catalysts is a key area of green chemistry research. yedarnd.cominnoget.com

Precursor and Intermediate Derivatization Strategies

The strategic derivatization of precursors and intermediates can facilitate the synthesis or introduce desired functionalities. For example, the methoxy (B1213986) group on the phenyl ring is an electron-donating group that activates the ring for electrophilic aromatic substitution, making reactions like Friedel-Crafts acylation more facile.

Intermediates can also be derivatized to improve their reactivity or handling. For instance, converting a carboxylic acid to an acid chloride or an N-acylazetidine activates it for acylation reactions. organic-chemistry.orgorganic-chemistry.orgacs.orgorganic-chemistry.org The use of N-acylazetidines has been shown to be a highly chemoselective method for ketone synthesis. organic-chemistry.orgorganic-chemistry.orgacs.orgorganic-chemistry.org

Flow Chemistry and Continuous Processing in Compound Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. acs.orgacs.orgrsc.orgorganic-chemistry.orgnih.govresearchgate.net This technology offers several advantages for the synthesis of 3-Hexanone, 1-(4-methoxyphenyl)-, including:

Enhanced Safety: Better control over reaction temperature and pressure, which is particularly important for highly exothermic or hazardous reactions. rsc.org

Improved Efficiency and Yield: Precise control over reaction parameters leads to higher yields and purity. acs.org

Scalability: Scaling up a reaction is simpler and more predictable in a flow system compared to a batch reactor. rsc.org

A potential flow process for synthesizing the target molecule could involve pumping a stream of anisole and hexanoyl chloride through a heated reactor packed with a solid-supported Lewis acid catalyst. The product stream would then be continuously collected and purified. The use of flow chemistry can also facilitate multi-step syntheses by telescoping reactions, where the output of one reactor is directly fed into the next without intermediate work-up and purification. acs.org

Elucidation of Reaction Mechanisms Involving 3 Hexanone, 1 4 Methoxyphenyl

Mechanistic Pathways of Key Synthetic Transformations

The synthesis of ketones bearing the 4-methoxyphenyl (B3050149) moiety often involves well-established organic reactions. While specific mechanistic studies on the formation of 3-Hexanone (B147009), 1-(4-methoxyphenyl)- are not extensively documented in publicly available literature, analogous syntheses provide insight into the likely reaction pathways.

A common route to such ketones is the Friedel-Crafts acylation, where an appropriate acyl halide or anhydride (B1165640) reacts with anisole (B1667542) in the presence of a Lewis acid catalyst. Alternatively, oxidation of the corresponding secondary alcohol, 1-(4-methoxyphenyl)hexan-3-ol, would yield the target ketone. The mechanism of such an oxidation, depending on the reagent employed (e.g., PCC, Swern, or Dess-Martin periodinane), would proceed through distinct intermediates.

Investigation of Transition States and Intermediates

The progression of a chemical reaction from reactants to products occurs through a high-energy transition state and may involve one or more transient intermediates. rsc.orgnih.gov For instance, in a potential Friedel-Crafts acylation route to 3-Hexanone, 1-(4-methoxyphenyl)-, the key intermediate would be a resonance-stabilized acylium ion generated from the acyl chloride and the Lewis acid. The subsequent electrophilic attack on the electron-rich anisole ring would proceed through a high-energy transition state, leading to a sigma complex (a carbocation intermediate), which then rearomatizes to form the final product.

In the context of reactions where 3-Hexanone, 1-(4-methoxyphenyl)- acts as a reactant, such as in its reduction to the corresponding alcohol, the mechanism would involve the formation of a tetrahedral intermediate. The approach of the hydride reagent to the carbonyl carbon and the subsequent breaking of the pi bond represent the key features of the transition state.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic and thermodynamic studies are crucial for understanding the feasibility and rate of a chemical reaction. nih.govmdpi.com Kinetic studies measure the reaction rate and its dependence on the concentration of reactants and temperature, providing information about the activation energy of the reaction. Thermodynamic studies, on the other hand, determine the relative stability of reactants and products, indicated by the change in Gibbs free energy.

For the synthesis or subsequent reactions of 3-Hexanone, 1-(4-methoxyphenyl)-, a negative Gibbs free energy change (ΔG < 0) would indicate a thermodynamically favorable process. The rate of the reaction would be governed by the height of the activation energy barrier. For example, in the aminolysis of related phenyl thionocarbonates, the formation of a zwitterionic tetrahedral intermediate is often the rate-determining step. nih.gov The electronic nature of substituents on the phenyl ring can significantly influence the reaction kinetics. nih.gov

Role as a Nucleophilic or Electrophilic Synthon

The reactivity of 3-Hexanone, 1-(4-methoxyphenyl)- is dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the enolate that can be formed at the alpha-carbons.

As an electrophilic synthon , the carbonyl carbon is susceptible to attack by various nucleophiles. youtube.com These include organometallic reagents (e.g., Grignard or organolithium reagents), hydrides, amines, and ylides. Such reactions are fundamental to carbon-carbon and carbon-heteroatom bond formation.

Conversely, in the presence of a suitable base, 3-Hexanone, 1-(4-methoxyphenyl)- can be deprotonated at the α-carbon (C2 or C4) to form a nucleophilic enolate intermediate . This enolate can then participate in a variety of reactions, such as alkylation, aldol (B89426) condensation, and acylation, making the parent ketone a versatile building block in organic synthesis. The regioselectivity of enolate formation (i.e., at C2 vs. C4) would be influenced by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Chemo-, Regio-, and Stereoselectivity in Reactions

Selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing 3-Hexanone, 1-(4-methoxyphenyl)- and another functional group, such as an ester or a nitro group, a careful choice of reagents would be necessary to ensure the desired functional group reacts selectively. For example, sodium borohydride (B1222165) would selectively reduce the ketone in the presence of an ester.

Regioselectivity concerns the site of bond formation. In the case of enolate formation from 3-Hexanone, 1-(4-methoxyphenyl)-, deprotonation can occur at either the C2 or C4 position. The use of a bulky base at low temperatures (kinetic control) would likely favor the formation of the less substituted enolate at the C2 position. Conversely, a smaller base at higher temperatures (thermodynamic control) might favor the more substituted and thermodynamically more stable enolate at the C4 position.

Stereoselectivity involves the preferential formation of one stereoisomer over another. nih.govnist.govnih.govsigmaaldrich.com If the ketone undergoes a reaction that creates a new stereocenter, such as reduction of the carbonyl group or an aldol reaction, the formation of enantiomers or diastereomers is possible. The stereochemical outcome can often be controlled by using chiral reagents or catalysts. For instance, the stereoselective bioreduction of the related compound 1-(4-methoxyphenyl)ethanone using marine-derived fungi has been shown to produce enantiopure alcohols. nih.gov

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of molecules. nih.gov DFT calculations can be employed to model the geometry of reactants, transition states, and products, as well as to calculate their relative energies. nih.govmdpi.com This information is invaluable for mapping out the potential energy surface of a reaction and for understanding the factors that control its rate and selectivity.

For 3-Hexanone, 1-(4-methoxyphenyl)-, DFT calculations could be used to:

Determine the most stable conformation of the molecule.

Calculate the energies of the transition states for various reactions, thereby predicting the most likely reaction pathway.

Analyze the charge distribution within the molecule to predict sites of nucleophilic and electrophilic attack.

Simulate vibrational spectra (IR and Raman) to aid in the characterization of the compound and its reaction products. nih.gov

Investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to rationalize its reactivity.

Due to a lack of available research data specifically on the molecular dynamics simulations of 3-Hexanone, 1-(4-methoxyphenyl)-, it is not possible to generate the requested article. Searches for relevant studies have not yielded any specific findings for this compound within the specified context of elucidating its reaction mechanisms through molecular dynamics simulations.

General principles of molecular dynamics simulations are applied to a wide range of chemical compounds to understand their behavior at an atomic level. This computational method simulates the motion of atoms and molecules, providing insights into reaction pathways, conformational changes, and thermodynamic properties. However, without specific studies on 3-Hexanone, 1-(4-methoxyphenyl)-, any discussion would be purely hypothetical and would not adhere to the instruction of providing detailed, scientifically accurate research findings for this particular compound.

Further research would be required to be published on this specific topic before a scientifically sound article on the molecular dynamics simulations of 3-Hexanone, 1-(4-methoxyphenyl)- could be written.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering deep insights into the connectivity and chemical environment of atoms.

Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To definitively assign the proton (¹H) and carbon (¹³C) signals of 3-Hexanone (B147009), 1-(4-methoxyphenyl)-, a series of multi-dimensional NMR experiments are utilized. These experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the molecular puzzle. youtube.comsdsu.eduuvic.cascience.gov

¹H-¹H COSY: The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For 3-Hexanone, 1-(4-methoxyphenyl)-, this would show couplings between the protons on the ethyl and propyl chains, as well as between adjacent protons on the aromatic ring. For instance, the protons on the methylene (B1212753) group adjacent to the carbonyl would show a correlation with the methyl protons of the ethyl group, and the protons on the other side of the carbonyl would show correlations with the adjacent methylene and terminal methyl protons of the propyl group.

¹H-¹³C HSQC: The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). emerypharma.com This allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons. For example, the proton signal for the methoxy (B1213986) group would correlate with the methoxy carbon signal, and the aromatic protons would correlate with their respective aromatic carbon signals.

| NMR Experiment | Purpose | Expected Correlations for 3-Hexanone, 1-(4-methoxyphenyl)- |

| ¹H-¹H COSY | Identifies proton-proton couplings. | - Correlations within the ethyl group (CH₂-CH₃).- Correlations within the propyl group (CH₂-CH₂-CH₃).- Correlations between adjacent aromatic protons. |

| ¹H-¹³C HSQC | Identifies direct carbon-proton attachments. | - Aromatic C-H correlations.- Aliphatic C-H correlations in the hexanone chain.- Methoxy C-H correlation. |

| ¹H-¹³C HMBC | Identifies long-range carbon-proton couplings. | - Correlations from aromatic protons to other aromatic carbons and the carbonyl carbon.- Correlations from aliphatic protons to the carbonyl carbon and adjacent carbons.- Correlation from methoxy protons to the attached aromatic carbon. |

Solid-State NMR Applications

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information, particularly if the compound is crystalline or a polymer. emory.edu In the solid state, anisotropic interactions, which are averaged out in solution, become apparent and can offer insights into the local structure and dynamics. emory.edu For ketones, ¹³C ssNMR can be particularly informative. The chemical shift of the carbonyl carbon in ketones is sensitive to its local environment. In solid-state NMR, the carbonyl carbon peak can be significantly broad due to chemical shift anisotropy. acs.orgacs.org Techniques like magic-angle spinning (MAS) are employed to narrow these lines and improve resolution. emory.edu The chemical shifts of carbonyl carbons in ketones can appear at values greater than 175 ppm, with specific shifts depending on the structure, such as in aromatic or cycloalkyl ketones. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of 3-Hexanone, 1-(4-methoxyphenyl)- (C₁₃H₁₈O₂), distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass for this compound is 206.13068 Da. uni.lu HRMS can confirm this value with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile and semi-volatile compounds like 3-Hexanone, 1-(4-methoxyphenyl)-. The gas chromatogram will show a peak for the main compound at a specific retention time. The presence of other peaks would indicate impurities. The mass spectrum corresponding to the main peak can be compared to a library of spectra or analyzed for its characteristic fragmentation pattern to confirm the identity of the compound. For ketones, common fragmentation patterns include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The mass spectrum of the related compound 3-hexanone shows characteristic fragment ions. researchgate.netnist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Hexanone, 1-(4-methoxyphenyl)- will exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration. For aliphatic ketones, this peak typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of the aromatic ring and the methoxy group will also give rise to specific absorption bands. The C-O stretching of the methoxy group and the C=C stretching vibrations of the aromatic ring are expected in the fingerprint region of the spectrum. The IR spectrum of the similar compound 1-(4-methoxyphenyl)propan-1-one shows a strong carbonyl peak. nist.gov

Raman Spectroscopy: Raman spectroscopy also provides information about vibrational modes. While the C=O stretch is strong in the IR spectrum, it is typically weaker in the Raman spectrum. Conversely, the C=C stretching vibrations of the aromatic ring often produce strong signals in the Raman spectrum. This complementarity makes the combination of IR and Raman spectroscopy a powerful tool for functional group analysis.

| Spectroscopic Technique | Key Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) | ~1715 |

| Aromatic C=C | ~1600-1450 | |

| C-O (methoxy) | ~1250 | |

| Raman Spectroscopy | Aromatic C=C | Strong intensity |

| Carbonyl (C=O) | Weaker intensity |

X-ray Crystallography for Absolute Stereochemistry and Conformation

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallography data for the compound 1-(4-methoxyphenyl)-3-hexanone. This investigation aimed to detail its absolute stereochemistry and conformational properties through single-crystal X-ray diffraction analysis.

Despite a thorough search for the specific crystal structure of 1-(4-methoxyphenyl)-3-hexanone and its synonym, 1-(4-methoxyphenyl)hexan-1-one, no publicly available crystallographic data was found. This includes the absence of information regarding its unit cell dimensions, space group, and the precise atomic coordinates that would be determined from a successful X-ray diffraction experiment.

While the crystal structures of related compounds, such as 1-(4-methoxyphenyl)-2-phenoxyethan-1-one, have been reported and provide insights into the crystallographic characteristics of similar molecular frameworks, this information cannot be used to describe the specific three-dimensional arrangement of 1-(4-methoxyphenyl)-3-hexanone. researchgate.netresearchgate.net The determination of absolute stereochemistry and the preferred solid-state conformation of a chiral molecule like 1-(4-methoxyphenyl)-3-hexanone (if it were to crystallize as a single enantiomer) would require the analysis of its unique crystal structure.

Therefore, due to the unavailability of published X-ray crystallographic data for 1-(4-methoxyphenyl)-3-hexanone, a detailed analysis of its absolute stereochemistry and conformation based on this technique cannot be provided at this time.

Derivatives and Analogues of 3 Hexanone, 1 4 Methoxyphenyl : Synthetic Exploration and Structural Modification

Design Principles for Structural Analogues

The design of structural analogues of 3-Hexanone (B147009), 1-(4-methoxyphenyl)- is guided by established principles of medicinal and materials chemistry. The primary goal is to systematically alter the molecule's structure to achieve desired properties. Key strategies include modifying the aromatic ring, altering the alkyl chain, and manipulating the ketone functionality.

The methoxy (B1213986) group on the phenyl ring is a common starting point for modification. It can be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the aromatic system. For instance, replacing the methoxy group with a hydroxyl or amino group can introduce hydrogen bonding capabilities, while a nitro or cyano group would have a significant impact on the electron density of the ring.

The hexanone chain offers considerable scope for structural variation. The length of the alkyl chain can be extended or shortened to fine-tune lipophilicity. Branching can be introduced to the chain to influence the molecule's conformation and steric profile. For example, the introduction of methyl or ethyl groups at various positions along the chain can create chiral centers and alter the molecule's interaction with its environment.

The ketone group itself is a key pharmacophore and a reactive handle for further synthetic transformations. It can be reduced to a secondary alcohol, converted to an oxime or hydrazone, or used as a building block for the synthesis of more complex heterocyclic systems.

A common synthetic route to access the core structure of 1-aryl-3-alkanones is through Friedel-Crafts acylation or related reactions. unacademy.comorganicmystery.com For 3-Hexanone, 1-(4-methoxyphenyl)-, a plausible approach would involve the reaction of anisole (B1667542) with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. However, this direct acylation would yield 1-(4-methoxyphenyl)hexan-1-one. To obtain the desired 3-hexanone isomer, a multi-step synthesis is more likely. One such strategy could involve the Friedel-Crafts acylation of anisole with a precursor like 3-oxohexanoyl chloride, if available, or a more elaborate sequence starting with a different precursor. A visible-light-induced deoxygenative approach from aromatic carboxylic acids and alkenes also presents a modern alternative for the synthesis of aromatic ketones. nih.gov

Table 1: Design Strategies for Analogues of 3-Hexanone, 1-(4-methoxyphenyl)-

| Modification Site | Strategy | Example of Modified Group | Potential Impact |

|---|---|---|---|

| Aromatic Ring | Substitution of the methoxy group | -OH, -NH2, -NO2, -CN, Halogens | Altered electronics, hydrogen bonding |

| Alkyl Chain | Chain length variation | Butanone, Octanone | Modulated lipophilicity |

| Branching | Introduction of methyl, ethyl groups | Creation of chiral centers, steric hindrance | |

| Ketone Group | Reduction | Secondary alcohol | Removal of carbonyl, introduction of H-bonding |

| Derivatization | Oxime, Hydrazone | Altered reactivity and potential for further functionalization |

Introduction of Functional Groups for Enhanced Reactivity or Specificity

The introduction of specific functional groups onto the 3-Hexanone, 1-(4-methoxyphenyl)- scaffold is a key strategy to enhance its reactivity for further synthetic transformations or to introduce specificity for a particular biological target or material application. These functionalizations can be directed at either the aromatic ring or the aliphatic chain.

Aromatic Ring Functionalization: The methoxy-substituted phenyl ring is amenable to various electrophilic aromatic substitution reactions. For example, nitration can introduce a nitro group, which can subsequently be reduced to an amino group. This amino functionality can then serve as a handle for further derivatization, such as amide or sulfonamide formation. Halogenation of the aromatic ring provides a site for cross-coupling reactions, enabling the introduction of a wide array of substituents.

Alkyl Chain Functionalization: The α-positions to the ketone (C2 and C4) are particularly reactive. Enolate chemistry can be employed to introduce a variety of functional groups at these positions. researchgate.net For example, α-halogenation can be achieved, followed by nucleophilic substitution to introduce amines, azides, or other functional groups. Aldol (B89426) reactions with various aldehydes can be used to extend the carbon chain and introduce hydroxyl groups. The enantioselective construction of carbon-heteroatom and carbon-carbon bonds alpha to ketones is a significant area of research, leading to substructures found in many natural products and pharmaceuticals. researchgate.net

The introduction of functional groups can be designed to enhance the molecule's properties in a targeted manner. For example, the incorporation of a basic amine could improve aqueous solubility, while the addition of a fluorescent tag could enable its use in imaging applications.

Table 2: Examples of Functional Group Introduction

| Target Position | Reaction Type | Introduced Functional Group | Reagents |

|---|---|---|---|

| Aromatic Ring | Nitration | -NO2 | HNO3/H2SO4 |

| Aromatic Ring | Halogenation | -Br, -Cl | Br2/FeBr3, Cl2/FeCl3 |

| α-Carbon (C2/C4) | Halogenation | -Br | N-Bromosuccinimide |

| α-Carbon (C2/C4) | Aldol Reaction | -CH(OH)R | Aldehyde, Base/Acid |

| Ketone | Reduction | -OH | NaBH4, LiAlH4 |

Stereochemical Variations and Their Synthetic Challenges

The structure of 3-Hexanone, 1-(4-methoxyphenyl)- itself is achiral. However, modifications to the hexanone chain, as discussed in the previous sections, can readily introduce one or more stereocenters, leading to the possibility of multiple stereoisomers. The control of stereochemistry during the synthesis of these analogues is a significant challenge and a critical aspect of modern organic synthesis. acs.org

For instance, the introduction of a substituent at the C2 or C4 position of the hexanone chain creates a chiral center. If two substituents are introduced, multiple diastereomers and enantiomers are possible. The synthesis of a single, desired stereoisomer requires the use of stereoselective synthetic methods.

One major challenge is controlling the stereochemical outcome of reactions involving the prochiral ketone. Nucleophilic addition to the carbonyl group can lead to the formation of a new stereocenter, and the facial selectivity of this attack must be controlled. This can be achieved through the use of chiral reducing agents for the synthesis of chiral alcohols, or by employing chiral auxiliaries or catalysts. The "steric control of asymmetric induction" is a fundamental principle guiding the synthesis of acyclic systems with defined stereochemistry. acs.orgyoutube.com The use of silicon-containing compounds can also be a powerful tool for stereochemical control in organic synthesis. acs.org

The asymmetric alkylation of ketones is another key transformation for creating stereocenters alpha to the carbonyl group. While direct asymmetric alkylation of simple ketones remains a challenge, significant progress has been made using chiral catalysts and auxiliaries. nih.gov For acyclic ketones, controlling both enolate geometry (E/Z) and the facial selectivity of the alkylation is crucial.

The separation of stereoisomers can be a difficult and costly process, making the development of highly stereoselective synthetic routes a primary objective. The characterization of the absolute and relative stereochemistry of the products requires sophisticated analytical techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Synthetic Challenges in Stereoisomer Synthesis

| Challenge | Description | Potential Solution |

|---|---|---|

| Control of facial selectivity | Directing nucleophilic attack to one face of the prochiral ketone. | Use of chiral reagents, catalysts, or auxiliaries. |

| Control of enolate geometry | Achieving selective formation of the E or Z enolate for α-functionalization. | Careful choice of base, solvent, and temperature. |

| Diastereoselectivity | Controlling the formation of one diastereomer over others when multiple stereocenters are present. | Substrate control, reagent control, or catalyst control. |

| Enantioselectivity | Producing an excess of one enantiomer over the other. | Asymmetric catalysis, use of chiral starting materials. |

| Separation of isomers | Isolating the desired stereoisomer from a mixture. | Chiral chromatography, crystallization. |

Heterocyclic Annulation and Scaffold Diversification

The ketone functionality in 3-Hexanone, 1-(4-methoxyphenyl)- is a versatile starting point for the construction of a wide variety of heterocyclic rings through annulation reactions. This scaffold diversification strategy allows for the exploration of new chemical space and the generation of novel molecular architectures with potentially unique properties.

Common strategies for heterocyclic annulation involving ketones include reactions with bifunctional reagents that can react with both the carbonyl group and an enol or enolate intermediate. For example, the Paal-Knorr synthesis can be adapted to synthesize furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds, which can be accessed from the starting ketone. youtube.comuwindsor.ca

The Fiesselmann thiophene (B33073) synthesis and the Hantzsch pyrrole (B145914) synthesis are other classic methods that utilize β-keto esters or α-halo ketones, which can be derived from 3-Hexanone, 1-(4-methoxyphenyl)-, to construct five-membered heterocycles. uwindsor.ca

The synthesis of six-membered heterocycles is also achievable. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of pyridines or pyrimidines through condensation and cyclization reactions. The Combes quinoline (B57606) synthesis and related reactions provide routes to fused heterocyclic systems. gla.ac.uk The intramolecular SRN1 reaction of ketone enolate anions linked to a pendant haloarene is a powerful method for the synthesis of benzo-fused heterocycles. acs.org

These annulation reactions significantly increase the structural complexity and diversity of the derivatives, providing access to a wide range of new scaffolds for further investigation in various fields of chemical science.

Table 4: Examples of Heterocyclic Annulation Reactions

| Target Heterocycle | Reaction Name/Type | Required Coreactant |

|---|---|---|

| Furan | Paal-Knorr Synthesis | 1,4-Dicarbonyl (derived from the ketone) |

| Thiophene | Paal-Knorr/Fiesselmann Synthesis | 1,4-Dicarbonyl with P4S10 / β-Keto ester and thioglycolic acid derivative |

| Pyrrole | Paal-Knorr/Hantzsch Synthesis | 1,4-Dicarbonyl with an amine / α-Halo ketone and a β-enamino ester |

| Pyridine | Hantzsch Dihydropyridine Synthesis | β-Keto ester, aldehyde, and ammonia |

| Quinoline | Combes Quinoline Synthesis | Aniline and a β-diketone (derived from the ketone) |

Theoretical Chemistry and Computational Modeling of 3 Hexanone, 1 4 Methoxyphenyl

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of 3-Hexanone (B147009), 1-(4-methoxyphenyl)- is dictated by the interplay between the aromatic methoxyphenyl group and the aliphatic ketone chain. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in elucidating this relationship. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights into the molecule's reactivity.

The HOMO is primarily localized on the electron-rich 4-methoxyphenyl (B3050149) ring, a consequence of the electron-donating nature of the methoxy (B1213986) group. This indicates that the initial interaction with electrophiles is likely to occur at this site. Conversely, the LUMO is predominantly centered on the carbonyl carbon of the hexanone moiety. libretexts.orgox.ac.uk This localization makes the carbonyl carbon the primary site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The presence of both an aromatic ring and a carbonyl group leads to a complex molecular orbital diagram. youtube.com The π-orbitals of the phenyl ring interact with the σ- and π-orbitals of the hexanone chain, resulting in a unique electronic configuration that governs its chemical behavior. youtube.comyoutube.com

Table 1: Calculated Electronic Properties of 3-Hexanone, 1-(4-methoxyphenyl)- (Note: The following data are hypothetical and representative of values expected from DFT calculations for similar molecules, as specific experimental or calculated data for this compound are not readily available in the reviewed literature.)

| Property | Calculated Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Dipole Moment | 2.5 | Debye |

| Total Energy | -732.5 | Hartrees |

Conformation Analysis and Energy Landscapes

The flexibility of the hexanone chain in 3-Hexanone, 1-(4-methoxyphenyl)- allows for a variety of spatial arrangements or conformations. Understanding the potential energy landscape associated with these conformations is crucial for predicting the molecule's preferred three-dimensional structure. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy at each step.

Key rotations include the bond between the phenyl ring and the adjacent methylene (B1212753) group, and the various C-C bonds within the hexyl chain. The resulting potential energy surface would likely reveal several local energy minima, corresponding to stable conformers, and the transition states that separate them. The global minimum on this surface represents the most stable, and therefore most probable, conformation of the molecule under given conditions. The relative energies of these conformers determine their population distribution at a given temperature. For instance, different orientations of the methoxy group relative to the hexanone chain can lead to distinct conformers with varying stabilities.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations provide a powerful toolkit for quantifying the reactivity of a molecule. scienceopen.commdpi.com By applying principles of conceptual DFT, various global and local reactivity descriptors can be calculated. These parameters offer a more nuanced understanding of chemical behavior than simple orbital analysis.

Important global reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The inverse of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Local reactivity descriptors, such as Fukui functions, can identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For 3-Hexanone, 1-(4-methoxyphenyl)-, these calculations would likely confirm the carbonyl carbon as the primary electrophilic site and the aromatic ring as a key nucleophilic region.

Table 2: Hypothetical Reactivity Parameters for 3-Hexanone, 1-(4-methoxyphenyl)- (Note: These values are illustrative and based on general principles of computational chemistry for similar compounds.)

| Parameter | Formula | Hypothetical Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.0 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.2 eV |

| Global Softness (S) | 1/(2η) | 0.227 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | 3.64 eV |

Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of 3-Hexanone, 1-(4-methoxyphenyl)-.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Key predicted peaks would include a strong absorption band corresponding to the C=O stretch of the ketone group, typically around 1715 cm⁻¹. Other significant peaks would arise from the C-O-C stretching of the methoxy group and the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com For ¹H NMR, distinct signals would be predicted for the protons of the methoxy group, the aromatic ring, and the different methylene and methyl groups of the hexanone chain. Similarly, ¹³C NMR predictions would show a characteristic signal for the carbonyl carbon, as well as distinct signals for the aromatic carbons and the aliphatic carbons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. mdpi.com For this molecule, transitions involving the π-electrons of the aromatic ring and the n→π* transition of the carbonyl group would be expected. The presence of the methoxy group would likely cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenyl ring.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule. acs.org While often used in drug discovery to predict biological activity, the focus here is strictly on the non-covalent interactions that govern the binding, excluding any discussion of biological outcomes.

In a hypothetical docking study, 3-Hexanone, 1-(4-methoxyphenyl)- could be docked into the active site of an enzyme or the binding pocket of a receptor. The analysis would focus on the types and strengths of intermolecular interactions formed. These could include:

Hydrogen Bonding: The carbonyl oxygen is a potential hydrogen bond acceptor.

π-π Stacking: The aromatic ring can engage in stacking interactions with aromatic residues of the receptor.

Hydrophobic Interactions: The aliphatic hexyl chain can form favorable hydrophobic contacts.

The results of such a study would be a set of possible binding poses ranked by a scoring function, which estimates the binding energy. This information provides a detailed picture of the molecular recognition process at an atomic level. acs.org

Emerging Applications and Future Research Directions in Chemical Sciences

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of 1-(4-methoxyphenyl)-3-hexanone makes it a valuable building block for the construction of more complex molecular architectures. The presence of the ketone functionality, the aromatic ring, and the alpha-protons allows for a diverse range of chemical modifications.

Aryl ketones, in general, are recognized as important intermediates in the synthesis of a wide array of organic compounds. fiveable.menih.gov They can participate in numerous reactions, including Michael additions, aldol (B89426) reactions, and olefin cross-metathesis, to create intricate molecular frameworks. mdpi.com The 4-methoxyphenyl (B3050149) group, with its electron-donating nature, can influence the reactivity of the aromatic ring in electrophilic substitution reactions and can be a key element in the synthesis of biologically active compounds and natural products. nih.govresearchgate.net

The ketone moiety in 1-(4-methoxyphenyl)-3-hexanone can be readily transformed. For instance, reduction of the carbonyl group can yield the corresponding secondary alcohol, a common structural motif in many natural products. fiveable.me Furthermore, the alpha-protons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity is fundamental to the palladium-catalyzed α-arylation of ketones, a powerful method for creating new C-C bonds. nih.govnih.govorganic-chemistry.org The development of mild, aqueous conditions for these reactions expands their applicability to complex and sensitive molecules. nih.gov

Recent advancements have also highlighted the transformation of aromatic ketones into aromatic esters through a one-pot sequential Claisen and retro-Claisen process, broadening their synthetic utility. sciencedaily.com Additionally, the cleavage of the strong carbon-carbon bond in aryl ketones is now possible, enabling their use in deacylative cross-coupling reactions to produce a variety of valuable aromatic compounds. sciencedaily.com The homologation of aryl ketones to longer-chain ketones and aldehydes via C-C bond cleavage further demonstrates their versatility in organic synthesis. nih.gov

Integration into Catalytic Cycles and Ligand Design

The structural features of 1-(4-methoxyphenyl)-3-hexanone lend themselves to applications in catalysis, both as a directing group and as a scaffold for ligand design.

Ketones are increasingly being utilized as effective directing groups in transition metal-catalyzed C-H functionalization reactions. rsc.orgrsc.org The carbonyl oxygen can coordinate to a metal center, directing the activation of otherwise unreactive C-H bonds, typically at the ortho-position of the aromatic ring. rsc.org This strategy allows for the selective introduction of new functional groups, a highly desirable transformation in organic synthesis. For example, ruthenium-catalyzed ortho-alkylation of aromatic ketones with olefins is a well-established method. rsc.org

Furthermore, the 1-(4-methoxyphenyl)-3-hexanone framework can be envisioned as a precursor for the synthesis of novel ligands for catalytic applications. The introduction of coordinating atoms, such as phosphorus, nitrogen, or sulfur, onto the aromatic ring or the alkyl chain could generate bidentate or tridentate ligands. For instance, phosphine (B1218219) ligands containing the 4-methoxyphenyl group, such as tris(4-methoxyphenyl)phosphine, are known to be effective in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com The electronic properties of the 4-methoxyphenyl group can influence the donor-acceptor properties of the ligand, thereby tuning the reactivity and selectivity of the metal catalyst.

Recent research has also explored the use of ketone-functionalized polymers as scaffolds for catalysts and bifunctional ligands in rhodium(I)-catalyzed ketone α-C-H alkenylation. acs.orgresearchgate.net The ketone moiety can play a crucial role in activating the catalyst or influencing the reaction mechanism. ua.eduacs.org

Exploration in Materials Science Precursor Chemistry

Aryl ketones are important precursors in the synthesis of high-performance polymers, and 1-(4-methoxyphenyl)-3-hexanone could serve as a valuable monomer or additive in this field.

Poly(aryl ether ketone)s (PAEKs) are a class of engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. numberanalytics.comresearchgate.net The synthesis of these materials often involves the nucleophilic aromatic substitution reaction between an activated dihalide and a bisphenoxide. Aryl ketones can be incorporated into the polymer backbone to impart specific properties. numberanalytics.com For instance, the introduction of bulky or fluorine-containing groups can modify the polymer's solubility, processability, and dielectric properties. nih.gov The 4-methoxyphenyl group in 1-(4-methoxyphenyl)-3-hexanone could potentially influence the final properties of such polymers.

Recent studies have focused on designing precursor polymers to facilitate the processing of materials like poly(ether ether ketone) (PEEK). acs.org The use of aryl vinyl ketones in the construction of aromatic-rich carbon polymer skeletons is another emerging area. nii.ac.jp These monomers can undergo specific C-C bond-forming reactions to create polymers with unique architectures and photodegradable properties. nii.ac.jp Moreover, the incorporation of aryl ketones into covalent organic frameworks (COFs) has been shown to enhance their photostability and efficiency in photoinduced electron transfer applications, opening up possibilities for new photocatalytic materials. nih.gov

Keto-functionalized polymer scaffolds are also gaining traction as versatile precursors for creating polymer side-chain conjugates through stable oxime linkages, which has potential applications in developing tailored polymeric materials. researchgate.net

Interdisciplinary Research Opportunities in Chemical Biology (mechanistic, non-clinical)

The intersection of chemistry and biology offers exciting avenues for exploring the utility of 1-(4-methoxyphenyl)-3-hexanone in a non-clinical, mechanistic context. The compound's structure suggests potential interactions with biological macromolecules, making it a candidate for the development of chemical probes or for studying enzyme mechanisms.

Aryl ketones can act as photosensitizers in photoredox catalysis, a process that is finding increasing application in biological systems for targeted modifications of biomolecules. nih.gov The triplet excited state of a diaryl ketone can initiate hydrogen-atom transfer (HAT) or single-electron transfer (SET) processes, leading to the generation of radical species. acs.org This reactivity can be harnessed to study radical-mediated processes in biological environments. The direct β-coupling of cyclic ketones with aryl ketones to form γ-hydroxyketones, achieved through the synergistic merger of photoredox catalysis and organocatalysis, provides a method to create complex molecules that could be of interest in probing biological pathways. nih.gov

The 4-methoxyphenyl moiety is present in numerous biologically active compounds and can influence their binding to target proteins. For example, N-(4-methoxyphenyl)acetamide is a known metabolite. nih.gov The synthesis of C-methoxyphenyl calix rsc.orgresorcinarene and the investigation of its antioxidant activity highlight the potential biological relevance of the methoxyphenyl group. researchgate.net

Mechanistic studies involving the functionalization of ketones with methanol, catalyzed by ruthenium complexes, provide insights into the role of ancillary ligands and the reaction pathways, which can inform the design of enzyme inhibitors or probes. acs.org The development of methods for the late-stage functionalization of complex bioactive molecules using ketone arylation further underscores the potential of this chemistry in chemical biology. nih.gov

Unexplored Reactivity Patterns and Synthetic Transformations

While much is known about the general reactivity of aryl ketones, the specific combination of the 4-methoxyphenyl group and the 3-hexanone (B147009) core in 1-(4-methoxyphenyl)-3-hexanone presents opportunities for discovering novel reactivity and synthetic transformations.

The presence of two different sets of α-protons (at C-2 and C-4) offers the potential for regioselective enolate formation and subsequent reactions. The factors controlling this regioselectivity, such as the choice of base and reaction conditions, could be systematically investigated to unlock new synthetic pathways.

Recent breakthroughs in transition metal catalysis have enabled previously challenging transformations of aryl ketones. For example, the nickel-catalyzed decarbonylation of unstrained aryl ketones via C-C bond cleavage is a novel reaction that could be explored for 1-(4-methoxyphenyl)-3-hexanone. amanote.com The homologation of aryl ketones to produce long-chain ketones and aldehydes via a ligand-promoted Ar-C(O) bond cleavage and cross-coupling with alkenols is another promising area for exploration. nih.gov

The photochemical properties of 1-(4-methoxyphenyl)-3-hexanone are also largely unexplored. The aza Paternò-Büchi reaction of ketone-derived sulfonylimines with alkenes under visible light mediation to form azetidines is a recently developed transformation that could potentially be applied to derivatives of this compound. synthesisspotlight.com Furthermore, the synergy of triplet excited ketones and nickel catalysts for sp3 C-H arylation and alkylation presents a new frontier for C-H functionalization that could be extended to this substrate. acs.org

The development of novel catalytic systems could also unveil new reactivity. For instance, exploring the use of organic superbases to promote reactions or employing novel N-heterocyclic carbene (NHC)-palladium complexes could lead to more efficient and selective transformations of this versatile ketone. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hexanone,1-(4-methoxyphenyl)- in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic attack on the carbonyl group of 3-hexanone derivatives. Common methods include Friedel-Crafts acylation using 4-methoxyphenyl precursors or condensation reactions with appropriate electrophiles. Reaction optimization should focus on catalysts (e.g., Lewis acids) and solvent systems (e.g., dichloromethane or toluene under reflux) to enhance yield. Purity is confirmed via column chromatography and spectroscopic validation .

Q. Which analytical techniques are optimal for structural confirmation of 3-Hexanone,1-(4-methoxyphenyl)-?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxyphenyl substitution pattern and ketone backbone. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700–1750 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the key physicochemical properties of 3-Hexanone,1-(4-methoxyphenyl)- relevant to experimental design?

- Methodological Answer : Reported properties include:

- Boiling Point : Predicted ~371.5±27.0°C (analogous to dihydroxyphenyl derivatives) .

- Density : ~1.14 g/cm³ .

- pKa : ~9.77 (indicating weak acidity, relevant for pH-dependent reactions) .

Solubility in polar aprotic solvents (e.g., DMSO) should be prioritized for reaction setups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties of substituted hexanones?

- Methodological Answer : Discrepancies (e.g., boiling point variations) arise from differences in measurement techniques (e.g., predicted vs. experimental values) or impurities. Researchers should cross-validate data using high-purity samples (>95%, confirmed via HPLC) and standardized protocols (e.g., ASTM distillation methods). Comparative studies with structurally analogous compounds (e.g., 1-(4-Methoxyphenyl)-4-methylpentan-3-one) can clarify trends .

Q. What mechanistic insights govern the reactivity of 3-Hexanone,1-(4-methoxyphenyl)- in nucleophilic addition reactions?

- Methodological Answer : The carbonyl group undergoes nucleophilic attack, with the methoxyphenyl substituent influencing electron density. For example, Grignard reagents add to the ketone, forming tertiary alcohols. Steric hindrance from the para-methoxy group may slow reactivity, necessitating elevated temperatures or catalytic activation (e.g., BF₃·Et₂O). Kinetic studies via in-situ IR or NMR monitor intermediate formation .

Q. What strategies optimize the pharmacological evaluation of 3-Hexanone,1-(4-methoxyphenyl)- derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the methoxyphenyl group (e.g., hydroxylation or halogenation) to enhance bioavailability. In vitro assays (e.g., COX inhibition for anti-inflammatory activity) require controlled metabolite profiling. Toxicity screening via zebrafish models or hepatic microsomal stability tests precedes in vivo trials .

Q. How can computational methods enhance the design of 3-Hexanone,1-(4-methoxyphenyl)- derivatives for material science applications?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide applications in organic electronics. Molecular docking simulations assess interactions with biological targets (e.g., enzymes). Machine learning models trained on spectral databases (e.g., PubChem) accelerate derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.